molecular formula C9H15NO2 B13279944 Methyl 2-amino-2-(cyclohex-2-EN-1-YL)acetate

Methyl 2-amino-2-(cyclohex-2-EN-1-YL)acetate

Cat. No.: B13279944
M. Wt: 169.22 g/mol
InChI Key: QHWYMAYJCIYDOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a derivative of an amino acid ester featuring a reactive cyclohexenyl ring, this structure serves as a versatile chiral building block or intermediate. Its potential research value lies in the exploration of new synthetic pathways, particularly for the development of novel pharmacologically active molecules. The cyclohexene moiety provides a site for further functionalization, such as oxidation or addition reactions, enabling researchers to create diverse compound libraries for screening. The specific applications and mechanism of action for this compound are not currently detailed in the available scientific literature and should be a key focus of further investigative work. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-amino-2-cyclohex-2-en-1-ylacetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h3,5,7-8H,2,4,6,10H2,1H3

InChI Key

QHWYMAYJCIYDOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCC=C1)N

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

A common strategy involves the use of cyclohexenyl derivatives as starting materials. For instance, cyclohex-2-en-1-yl trifluoromethanesulfonate can be used in nickel-catalyzed reactions to introduce amino groups. However, specific methods for this compound require adaptation of these techniques.

Analysis of Preparation Methods

Method Starting Material Key Steps Yield
Nickel-Catalyzed Amination Cyclohex-2-en-1-yl Trifluoromethanesulfonate Amination, Esterification Variable
Related Syntheses Cyclohexenyl Derivatives Cyanide Substitution, Pinner Reaction Moderate to High

Research Discoveries and Challenges

Recent research in organic synthesis has focused on developing more efficient and selective methods for introducing functional groups. The use of nickel catalysts in reductive vinylation reactions offers promising avenues for synthesizing complex molecules like this compound.

However, challenges remain in optimizing reaction conditions and improving yields. The development of new catalysts and reaction conditions could significantly enhance the efficiency of these syntheses.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cyclohexene, amino, methyl ester C₁₀H₁₅NO₂ 181.23 Amino group enhances polarity; cyclohexene provides rigidity
Methyl cyclohex-2-ene-1-carboxylate (9) Cyclohexene, methyl ester C₈H₁₂O₂ 140.18 Lacks amino group; simpler structure with higher volatility
Methyl 2-(1-aminocyclohexyl)acetate Cyclohexane (saturated), amino, methyl ester C₉H₁₇NO₂ 171.24 Saturated cyclohexane reduces reactivity compared to cyclohexene
(S)-Methyl 2-amino-2-(3-nitrophenyl)acetate Nitrophenyl, amino, methyl ester C₁₀H₁₀N₂O₄ 222.20 Nitro group increases electron-withdrawing effects; aromatic ring
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate Trifluoromethyl, cyano, ethyl ester C₁₂H₁₄F₃NO₃ 289.24 Trifluoromethyl enhances lipophilicity; cyano group adds reactivity

Key Research Findings

  • Biosynthetic Coupling: In S. tropica, cyclohexenyl volatiles and salinosporamide A share biosynthetic intermediates, highlighting metabolic efficiency .
  • Stereochemical Impact: The (R)-configuration in methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate enhances enzymatic specificity in antibiotic synthesis .
  • Synthetic Versatility: Ugi reactions enable rapid diversification of amino ester scaffolds for drug discovery .

Biological Activity

Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in relation to metabolic processes and neuroprotective effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has a unique structural configuration that influences its biological activity. The presence of an amino group and a cyclohexene moiety contributes to its interaction with biological targets. The molecular formula is C_{11}H_{17}NO_2, and it possesses both hydrophilic and hydrophobic characteristics, which may affect its solubility and bioavailability.

1. Metabolic Effects

Research indicates that this compound may influence metabolic pathways related to obesity and insulin sensitivity. A study exploring its analogues found that modifications to the cyclohexene structure could enhance the potency of compounds in inhibiting kinases involved in metabolic regulation, such as TBK1 and IKKε. These kinases play critical roles in inflammation and energy homeostasis, suggesting that this compound could have implications for treating metabolic disorders like type 2 diabetes .

2. Neuroprotective Properties

Neuroprotective effects have been suggested through studies utilizing models of neurodegenerative diseases. The compound's structural similarity to known neuroprotective agents indicates potential activity against oxidative stress and neuroinflammation. In particular, compounds with similar structures have shown promise in alleviating symptoms associated with Parkinson's disease by modulating neuroinflammatory pathways .

Case Study 1: Metabolic Regulation

A study involving the administration of similar compounds demonstrated significant reductions in weight gain and improved insulin sensitivity in obese mouse models. The analogues derived from this compound exhibited IC50 values as low as 210 nM in cell assays, indicating strong biological activity against targeted kinases .

Case Study 2: Neuroprotection

In a model using MPTP-induced neurotoxicity, derivatives of this compound were tested for their ability to protect dopaminergic neurons. Results indicated that certain modifications enhanced the protective effects against neuronal death, highlighting the importance of functional groups in determining biological outcomes .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is critical for understanding its efficacy. Key findings include:

Modification Effect on Activity IC50 Value
Cyclohexyl modificationIncreased IL-6 secretion210 nM
Amino group substitutionEnhanced potency against TBK1Varies by analogue
Aromatic substitutionsModulated neuroprotective effectsSignificant improvement

These results suggest that specific modifications can lead to enhanced biological activity, providing a pathway for developing more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(cyclohex-2-en-1-yl)acetate, and how do reaction conditions influence yield and purity?

  • Answer : The compound is typically synthesized via esterification of 2-amino-2-(cyclohex-2-en-1-yl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux . Alternatively, Grignard reactions involving cyclohex-2-enylmethanol derivatives and methyl glycinate precursors have been employed, with yields dependent on stoichiometric control of the organometallic reagent and temperature gradients . Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Q. Which spectroscopic techniques are most reliable for structural characterization, and how are data contradictions resolved?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. For example, GC-MS analysis of methyl 2-(cyclohex-2-en-1-yl)acetate derivatives confirmed molecular ions (e.g., m/z 154) and fragmentation patterns (e.g., loss of methanol or methyl ester groups) . Contradictions between predicted and observed spectra (e.g., unexpected stereochemical signals) are resolved via X-ray crystallography using programs like SHELXL for refinement .

Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic or electrophilic environments?

  • Answer : The ester group undergoes nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids under acidic/basic conditions), while the amino group participates in Schiff base formation or Michael additions. The cyclohexene moiety enables Diels-Alder cycloadditions or epoxidation. Mechanistic pathways are validated using kinetic isotope effects or computational modeling (DFT) .

Advanced Research Questions

Q. How do data contradictions arise in studies of stereoisomerism or regioselectivity during derivatization?

  • Answer : Contradictions often stem from incomplete separation of diastereomers (e.g., cis/trans cyclohexene configurations) or competing reaction pathways (e.g., epoxidation vs. hydroxylation of the cyclohexene ring). For example, biosynthetic studies of related cyclohexenyl derivatives in Salinispora tropica revealed intermediates like 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid, which can isomerize under acidic conditions, complicating spectral interpretation . Resolution requires chiral HPLC or enzymatic assays to isolate enantiomers.

Q. What is the compound’s role in biosynthetic pathways, particularly in marine actinomycetes?

  • Answer : In Salinispora tropica, methyl 2-(cyclohex-2-en-1-yl)acetate derivatives are biosynthesized alongside salinosporamide A, a proteasome inhibitor. The cyclohexene moiety originates from cyclohexenylalanine, a non-proteinogenic amino acid. Knockout experiments of salX and salD genes demonstrated disrupted production of both volatiles and salinosporamide, highlighting metabolic coupling .

Q. How can stereochemical outcomes be controlled during asymmetric synthesis of cyclohexene-containing analogs?

  • Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Rhodium-BINAP complexes) direct stereochemistry. For example, enzymatic resolution using lipases or esterases can separate racemic mixtures of this compound derivatives, as demonstrated in the synthesis of D-dihydrophenylglycine methyl ester hemi-sulfate salts .

Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in drug discovery?

  • Answer : Key SAR parameters include:

  • Cyclohexene substitution : Electron-withdrawing groups (e.g., halogens) enhance electrophilicity for covalent binding to targets.
  • Amino group positioning : α-Amino esters improve solubility and mimic natural amino acids, facilitating receptor interactions.
  • Ester stability : Methoxy groups reduce hydrolysis rates, prolonging bioavailability (e.g., analogs with 3-ethoxy-4-hydroxyphenyl groups showed enhanced antibacterial activity) .

Q. What crystallographic challenges arise when resolving structures of salts or solvates?

  • Answer : Disordered solvent molecules (e.g., water or ethanol) and counterion placement (e.g., sulfate in hemi-sulfate salts) complicate refinement. SHELXL’s constraints (e.g., ISOR, DELU) are applied to model anisotropic displacement parameters. For example, the hemi-sulfate salt of methyl (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetate required twinning correction and high-resolution data (<1.0 Å) for accurate resolution .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Acid-catalyzed esterificationH₂SO₄, MeOH, reflux78>95%
Grignard additionCyclohex-2-enyl-MgBr, THF, −78°C6590%

Table 2: Comparative Biological Activities of Derivatives

DerivativeTarget Activity (IC₅₀)Key Structural FeatureReference
5-Chloro-indol-3-yl analogAnticancer (2.3 µM)Chloro substituent
3-Ethoxy-4-hydroxyphenylAntibacterial (8.5 µg/mL)Ethoxy group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.